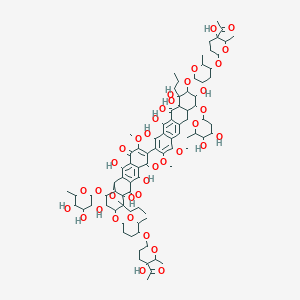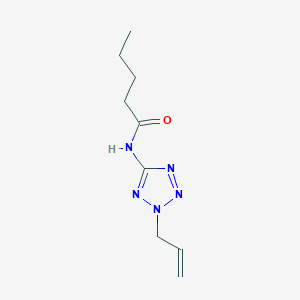
protein kinase c b1 peptide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Protein kinase C b1 peptide is a member of the protein kinase C family, which is a group of phospholipid-dependent serine/threonine kinases. These kinases play a crucial role in various cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis. This compound is particularly significant due to its involvement in regulating cellular functions and its potential therapeutic applications in diseases such as cancer, cardiovascular diseases, and neurological disorders .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of protein kinase C b1 peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, utilizing automated peptide synthesizers to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired quality .
化学反应分析
Types of Reactions
Protein kinase C b1 peptide undergoes various chemical reactions, including:
Phosphorylation: Addition of phosphate groups to serine/threonine residues.
Dephosphorylation: Removal of phosphate groups.
Oxidation: Reaction with reactive oxygen species.
Reduction: Reaction with reducing agents.
Common Reagents and Conditions
Phosphorylation: Typically involves adenosine triphosphate (ATP) as the phosphate donor and occurs under physiological conditions.
Dephosphorylation: Catalyzed by phosphatases in the presence of magnesium or manganese ions.
Oxidation: Can be induced by hydrogen peroxide or other reactive oxygen species.
Reduction: Often involves reducing agents such as dithiothreitol (DTT) or beta-mercaptoethanol.
Major Products Formed
Phosphorylated Peptides: Result from phosphorylation reactions.
Dephosphorylated Peptides: Result from dephosphorylation reactions.
Oxidized Peptides: Formed through oxidation reactions.
Reduced Peptides: Formed through reduction reactions.
科学研究应用
Protein kinase C b1 peptide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study kinase activity and enzyme kinetics.
Biology: Investigated for its role in cellular signaling pathways and its impact on cell behavior.
Medicine: Explored as a potential therapeutic target for treating diseases such as cancer, cardiovascular diseases, and neurological disorders.
Industry: Utilized in the development of diagnostic assays and therapeutic agents
作用机制
Protein kinase C b1 peptide exerts its effects by phosphorylating specific serine/threonine residues on target proteins. This phosphorylation event triggers a cascade of downstream signaling pathways, leading to various cellular responses. The molecular targets of this compound include enzymes, receptors, and structural proteins involved in cell proliferation, differentiation, and apoptosis. The activation of this compound is regulated by diacylglycerol (DAG) and calcium ions, which facilitate its translocation to the cell membrane where it interacts with its substrates .
相似化合物的比较
Similar Compounds
- Protein kinase C alpha peptide
- Protein kinase C delta peptide
- Protein kinase C epsilon peptide
- Protein kinase C zeta peptide
Uniqueness
Protein kinase C b1 peptide is unique due to its specific substrate recognition and distinct regulatory mechanisms. Unlike other protein kinase C isoforms, this compound has a unique amino acid sequence and structural features that confer its specific biological functions. Additionally, its role in certain diseases and its potential as a therapeutic target make it a compound of significant interest in scientific research .
属性
CAS 编号 |
155773-74-3 |
|---|---|
分子式 |
C79H114N18O24S |
分子量 |
1731.9 g/mol |
IUPAC 名称 |
4-[[1-[2-[[2-[[2-[[2-[[2-[[2-[2-[[3-(acetamidomethylsulfanyl)-2-aminopropanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-amino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[1-[[1-[[1-[[4-amino-1-[(1-carboxy-2-methylpropyl)amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C79H114N18O24S/c1-10-41(6)64(76(117)90-54(33-58(81)102)72(113)94-63(40(4)5)79(120)121)95-75(116)62(39(2)3)93-70(111)52(31-46-20-15-12-16-21-46)88-68(109)50(27-28-61(105)106)87-74(115)57-22-17-29-97(57)78(119)55(34-59(82)103)91-77(118)65(43(8)99)96-71(112)53(32-47-23-25-48(101)26-24-47)89-73(114)56(36-98)92-69(110)51(30-45-18-13-11-14-19-45)86-60(104)35-83-66(107)42(7)85-67(108)49(80)37-122-38-84-44(9)100/h11-16,18-21,23-26,39-43,49-57,62-65,98-99,101H,10,17,22,27-38,80H2,1-9H3,(H2,81,102)(H2,82,103)(H,83,107)(H,84,100)(H,85,108)(H,86,104)(H,87,115)(H,88,109)(H,89,114)(H,90,117)(H,91,118)(H,92,110)(H,93,111)(H,94,113)(H,95,116)(H,96,112)(H,105,106)(H,120,121) |
InChI 键 |
DOFZBSAZZNPGLN-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(C)NC(=O)C(CSCNC(=O)C)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(C)NC(=O)C(CSCNC(=O)C)N |
序列 |
XAGFSYXNPEFVXNV |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,8-diamino-N-[1-amino-3-(carbamoylamino)-1-oxopropan-2-yl]-2,3,5,7,9-pentahydroxynonanamide](/img/structure/B234945.png)


![N-[4-(acetylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B234952.png)


![[(3Z,5Z,8R,9S,10R,11R,14S,15Z,18R,20R,21Z,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate](/img/structure/B234980.png)






![(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B235016.png)
